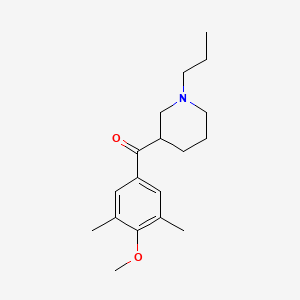![molecular formula C18H29NO6 B5079304 oxalic acid;N-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine](/img/structure/B5079304.png)
oxalic acid;N-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid;N-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine is a complex organic compound that combines the properties of oxalic acid and a phenoxyethylamine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps:
Preparation of the phenoxyethylamine derivative: This step involves the reaction of 4-propan-2-ylphenol with ethylene oxide to form 2-(4-propan-2-ylphenoxy)ethanol. This intermediate is then reacted with ethylene diamine to produce N-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]amine.
Formation of the final compound: The amine derivative is then reacted with oxalic acid under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using the same basic steps but optimized for efficiency and yield. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to increase production rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and amine groups.
Reduction: Reduction reactions can occur at the oxalic acid moiety, converting it to glycolic acid or other reduced forms.
Substitution: The phenoxy group can undergo various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include glycolic acid and other reduced forms.
Substitution: Products include halogenated or nitrated derivatives of the phenoxy group.
Scientific Research Applications
Oxalic acid;N-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its role as an anti-inflammatory or antimicrobial agent.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of oxalic acid;N-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their activity and function.
Pathways Involved: It can modulate signaling pathways, including those involved in inflammation, oxidative stress, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
N-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]amine: A precursor in the synthesis of the target compound.
Oxalic acid derivatives: Other compounds containing the oxalic acid moiety, such as oxalyl chloride and disodium oxalate.
Uniqueness
Oxalic acid;N-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine is unique due to its combination of oxalic acid and phenoxyethylamine properties, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
oxalic acid;N-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.C2H2O4/c1-13(2)15-5-7-16(8-6-15)19-12-11-18-10-9-17-14(3)4;3-1(4)2(5)6/h5-8,13-14,17H,9-12H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQDOFGHFXKUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCOCCNC(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}isoxazolidine](/img/structure/B5079232.png)

![4-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B5079250.png)
![N~2~-{[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]acetyl}-L-alaninamide](/img/structure/B5079254.png)
![N~2~-(4-chlorophenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5079268.png)
![1-Benzyl-4-[1-(4-fluorophenyl)propan-2-yl]piperazine](/img/structure/B5079269.png)
![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5079280.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5079288.png)

![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5079292.png)
![5-[2-(benzyloxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5079295.png)
![METHYL 2-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}ACETATE](/img/structure/B5079298.png)
![N-[1-(1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5079321.png)
